

A Comparative Guide: Tersolisib vs. Alpelisib for PIK3CA-Mutant Breast Cancer

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For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted therapies for hormone receptor-positive (HR+), HER2-negative (HER2-) breast cancer with activating mutations in the PIK3CA gene is evolving. Alpelisib (Piqray®), the first approved PI3K α inhibitor, has demonstrated clinical benefit, but its use is often associated with on-target, off-tumor toxicities like hyperglycemia due to the inhibition of wild-type PI3K α .[1][2][3][4] This has spurred the development of next-generation, mutant-selective PI3K α inhibitors, such as **tersolisib** (RLY-2608), designed to offer a better therapeutic window. This guide provides an objective comparison of **tersolisib** and alpelisib, supported by available preclinical and clinical data.

Mechanism of Action: A Tale of Two Inhibitors

Both alpelisib and **tersolisib** target the p110α catalytic subunit of the PI3K enzyme, a key component of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[5] However, their modes of inhibition and selectivity profiles differ significantly.

Alpelisib is an α -selective PI3K inhibitor, meaning it predominantly targets the p110 α isoform over other PI3K isoforms (β , γ , δ). Its approval for use in combination with fulvestrant was a significant advancement for patients with PIK3CA-mutated breast cancer.

Tersolisib (RLY-2608) is a next-generation, allosteric, and pan-mutant selective PI3K α inhibitor. It is designed to specifically target the mutated forms of p110 α , while sparing the wild-



type (WT) enzyme. This mutant-selectivity is intended to decouple the anti-tumor activity from the side effects associated with inhibiting wild-type PI3K α , such as hyperglycemia and rash.

Preclinical Data: Head-to-Head Comparison

Preclinical studies have highlighted the differential selectivity and effects of **tersolisib** and alpelisib.

Parameter	Tersolisib (RLY- 2608)	Alpelisib	Reference
Selectivity	Preferentially binds to and inhibits mutant PI3Kα over wild-type PI3Kα.	Inhibits both mutant and wild-type PI3Kα.	
Binding Site	Binds to a novel allosteric pocket on the mutant PI3Kα enzyme.	Binds to the orthosteric (active) site of the PI3Kα enzyme.	-
Effect on Insulin Signaling	Minimal impact on insulin levels in preclinical models.	Causes dose- dependent increases in plasma glucose, insulin, and C-peptide concentrations.	- -
Tumor Growth Inhibition	Demonstrates potent, dose-dependent tumor growth inhibition in PIK3CA-mutant xenograft models, leading to tumor stasis or regression. Efficacy is comparable to alpelisib at tested doses.	Effective in suppressing PI3K signaling and arresting the growth of PIK3CA-mutated precancerous cells and tumors in preclinical models.	



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Clinical Data: Efficacy and Safety

Clinical trials have demonstrated the efficacy of both alpelisib and **tersolisib** in patients with PIK3CA-mutated, HR+/HER2- advanced breast cancer.

Alpelisib: The SOLAR-1 and BYLieve Trials

The approval of alpelisib was based on the pivotal Phase III SOLAR-1 trial. The BYLieve trial further evaluated its efficacy in a real-world setting, including patients who had progressed on a CDK4/6 inhibitor.



Trial	Patient Populatio n	Treatmen t Arms	Median Progressi on-Free Survival (PFS)	Overall Respons e Rate (ORR)	Key Adverse Events (Grade ≥3)	Referenc e
SOLAR-1	Postmenop ausal women, and men, with HR+/HER2 -, PIK3CA- mutated advanced breast cancer who had progressed on or after an aromatase inhibitor.	Alpelisib + Fulvestrant vs. Placebo + Fulvestrant	11.0 months vs. 5.7 months	35.7% vs. 16.2% (in patients with measurabl e disease)	Hyperglyce mia (36.6%), Rash (9.9%), Diarrhea (6.7%)	
BYLieve (Cohort A)	Patients with HR+/HER2 -, PIK3CA- mutated advanced breast cancer who had progressed on a CDK4/6 inhibitor plus an	Alpelisib + Fulvestrant	7.3 months	21%	Hyperglyce mia, Diarrhea, Nausea, Rash	



aromatase inhibitor.

Tersolisib: The ReDiscover Trial

Tersolisib is currently being evaluated in the Phase 1/2 ReDiscover trial. Preliminary data have shown promising anti-tumor activity and a favorable safety profile.

Trial	Patient Populatio n	Treatmen t	Median Progressi on-Free Survival (PFS)	Overall Respons e Rate (ORR)	Key Treatmen t-Related Adverse Events (TRAEs) (Any Grade)	Referenc e
ReDiscove r (Phase 1)	Patients with PIK3CA- mutant, HR+/HER2 - advanced breast cancer, previously treated with a CDK4/6 inhibitor.	RLY-2608 + Fulvestrant	10.3 months (at a median follow-up of 12.5 months)	38.7% (in response-evaluable patients)	Hyperglyce mia (42.4%), Nausea (41.5%), Fatigue (40.7%)	

Experimental Protocols SOLAR-1 Trial (Alpelisib)

• Study Design: A Phase III, randomized, double-blind, placebo-controlled study.



- Patient Population: Men and postmenopausal women with HR+/HER2- advanced breast cancer that had progressed on or after aromatase inhibitor therapy. Patients were assigned to cohorts based on the PIK3CA mutation status of their tumor tissue.
- Inclusion Criteria: Disease progression/recurrence on or after prior aromatase inhibitor therapy, ECOG performance status ≤ 1.
- Exclusion Criteria: Symptomatic visceral disease, prior therapy with fulvestrant, chemotherapy (neo/adjuvant permitted), or other PI3K/mTOR/AKT inhibitors.
- Treatment: Patients were randomized 1:1 to receive either alpelisib (300 mg orally once daily) plus fulvestrant (500 mg intramuscularly on Days 1 and 15 of Cycle 1, and then Day 1 of subsequent 28-day cycles) or placebo plus fulvestrant.
- Primary Endpoint: Progression-free survival (PFS) in the PIK3CA-mutant cohort.

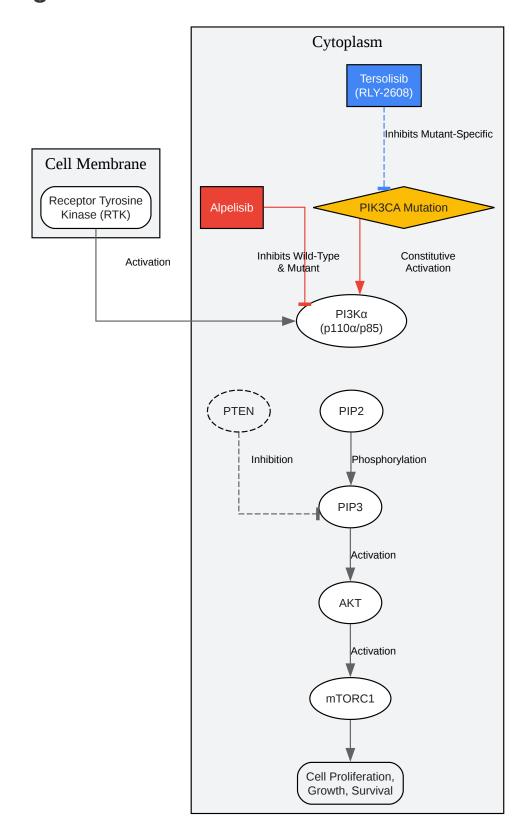
ReDiscover Trial (Tersolisib/RLY-2608)

- Study Design: A first-in-human, Phase 1/2, open-label, dose-escalation and expansion study.
- Patient Population: Patients with PIK3CA-mutant advanced solid tumors (monotherapy arm) and patients with PIK3CA-mutant, HR+/HER2- metastatic breast cancer (combination with fulvestrant).
- Inclusion Criteria: Presence of a PIK3CA mutation (in blood or tumor), ECOG performance status of 0-1, and evaluable disease. For the combination cohort, patients must have been previously treated.
- Exclusion Criteria: Prior treatment with a PI3K pathway inhibitor.
- Treatment: RLY-2608 is administered orally on a continuous daily schedule in 4-week cycles.
 The combination arm receives RLY-2608 plus fulvestrant. The recommended Phase 2 dose (RP2D) for RLY-2608 in combination with fulvestrant has been identified as 600 mg twice daily.
- Primary Endpoints: Maximum tolerated dose (MTD)/RP2D and the adverse event profile.





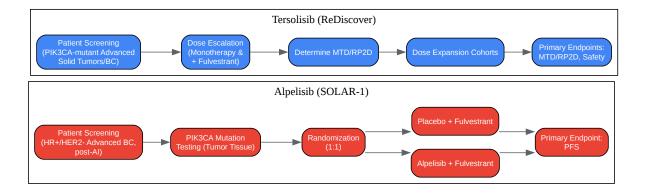
Visualizing the PI3K/AKT/mTOR Signaling Pathway and Drug Mechanisms





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Caption: PI3K/AKT/mTOR pathway and points of inhibition by Alpelisib and **Tersolisib**.



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Caption: Simplified workflows of the SOLAR-1 and ReDiscover clinical trials.

Conclusion and Future Directions

Alpelisib has established the clinical utility of targeting PI3Kα in PIK3CA-mutated breast cancer. However, its associated toxicities present a clinical challenge. **Tersolisib**, with its mutant-selective mechanism, holds the promise of an improved therapeutic index by maintaining potent anti-tumor efficacy while minimizing on-target, off-tumor side effects like hyperglycemia.

The preliminary clinical data for **tersolisib** are encouraging, showing a favorable safety profile and promising efficacy. As more mature data from the ReDiscover trial and potential future head-to-head studies become available, the role of these next-generation PI3Kα inhibitors in the treatment paradigm for PIK3CA-mutated breast cancer will become clearer. For researchers and drug development professionals, the evolution from broad-spectrum to mutant-selective inhibitors in the PI3K pathway represents a significant step forward in precision oncology.



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